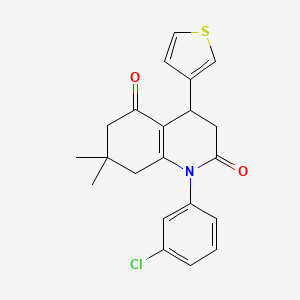![molecular formula C21H18N4S2 B15004971 3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004971.png)
3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazole and pyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with phenyl and pyrrolidinyl substituents. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of guanidine with β-dicarbonyl compounds.
Fusion of Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction involving appropriate intermediates.
Introduction of Phenyl and Pyrrolidinyl Substituents: The phenyl and pyrrolidinyl groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Biology: It has been investigated for its antimicrobial and antiviral properties.
Material Science: The unique structure of this compound makes it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-diphenyl-7-(morpholin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- 3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
Uniqueness
3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This can influence its biological activity and make it a more potent compound compared to its analogs.
Propriétés
Formule moléculaire |
C21H18N4S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3,5-diphenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C21H18N4S2/c26-21-25(16-11-5-2-6-12-16)20-17(27-21)19(24-13-7-8-14-24)22-18(23-20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
ZFTSUFLOZDUIDF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004906.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15004925.png)
![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)

![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)
![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
